molecular formula C14H13ClO2 B6370484 2-(2-Chloro-4-ethoxyphenyl)phenol CAS No. 1261947-53-8

2-(2-Chloro-4-ethoxyphenyl)phenol

Cat. No.: B6370484
CAS No.: 1261947-53-8
M. Wt: 248.70 g/mol
InChI Key: RTXYQGCTABFEOB-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-ethoxyphenyl)phenol is an organic compound with the molecular formula C14H13ClO2 It is a derivative of phenol, characterized by the presence of a chloro and an ethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-ethoxyphenyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chloro-4-ethoxyphenyl halide with phenol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent like dimethyl sulfoxide or dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-ethoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloro-4-ethoxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-ethoxyphenyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, affecting their structure and function. The chloro and ethoxy groups can influence the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can lead to the modulation of enzymatic activity, disruption of microbial cell walls, and antioxidant effects through free radical scavenging .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4-methoxyphenyl)phenol
  • 2-(2-Chloro-4-methylphenyl)phenol
  • 2-(2-Chloro-4-fluorophenyl)phenol

Uniqueness

2-(2-Chloro-4-ethoxyphenyl)phenol is unique due to the presence of the ethoxy group, which imparts specific chemical properties such as increased lipophilicity and altered reactivity compared to its analogs. This makes it particularly useful in applications where these properties are advantageous .

Properties

IUPAC Name

2-(2-chloro-4-ethoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-2-17-10-7-8-11(13(15)9-10)12-5-3-4-6-14(12)16/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXYQGCTABFEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC=CC=C2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683597
Record name 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-53-8
Record name 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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